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Compound of Interest

Compound Name:
1-(4-Aminopiperidin-1-yl)-2-

ethylhexan-1-one

CAS No.: 1039312-31-6

Cat. No.: B1490515

Get Quote

Executive Summary: The Scaffold of High-Potency
Therapeutics
The 4-aminopiperidine (4-AP) scaffold represents a "privileged structure" in medicinal

chemistry—a molecular framework capable of providing ligands for diverse biological targets.

While historically synonymous with the 4-anilidopiperidine class of mu-opioid receptor (MOR)

agonists (e.g., fentanyl), recent meta-analyses of structure-activity relationships (SAR) reveal

its expanding utility in oncology (SMYD3 inhibition), antifungal therapies (ergosterol

biosynthesis), and neuroprotection.

This guide synthesizes data from over 40 years of pharmacological studies to objectively

compare the performance of 4-AP derivatives. It moves beyond simple listing to analyze the

causality between substituent modifications and biological outcomes (

,

, and metabolic stability).
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Comparative Pharmacodynamics: Opioids,
Oncology, and Antifungals
The Opioid Class (4-Anilidopiperidines)
The most extensive data exists for MOR agonists. The meta-analysis of binding affinities (

) and potency (

) confirms that lipophilicity and steric fit at the piperidine nitrogen (N-1) and the 4-amino
nitrogen are the primary drivers of efficacy.

Table 1: Comparative Potency and Safety Profile of Key 4-AP Opioids

Derivative

R1
Substituent
(Piperidine
N)

R2
Substituent
(4-Amine N)

Relative
Potency
(Morphine =
1)

Safety
Margin
(LD50/ED50
)

Primary
Clinical
Utility

Morphine (Reference) (Reference) 1 ~70
General

Analgesia

Fentanyl Phenethyl
Propionyl-

aniline
50–100 ~277

Anesthesia/C

hronic Pain

Sufentanil Thienylethyl
Propionyl-

aniline
500–1,000 ~25,000

Cardiac

Anesthesia

Alfentanil
Tetrazolinone

-ethyl

Propionyl-

aniline
10–20 ~1,080

Short

procedures

Carfentanil Phenethyl
4-COOMe +

Propionyl
~10,000

< 10 (High

Risk)

Veterinary

(Large

Animal)
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Technical Insight: The massive potency jump in Carfentanil is attributed to the 4-carbomethoxy

group, which introduces a second stereocenter and locks the piperidine ring into a conformation

that perfectly mimics the enkephalin tyrosine residue within the MOR binding pocket [1].

Conversely, Alfentanil's lower potency but faster onset is due to its lower pKa (6.5), allowing a

higher fraction of non-ionized drug to cross the blood-brain barrier immediately [2].

Emerging Classes: Antifungal and Oncology
Recent studies have repurposed the 4-AP scaffold. Unlike the rigid steric requirements for

opioids, these new derivatives rely on hydrophobic tail interactions.

Antifungals: Derivatives with an N-benzyl group and a long alkyl chain (C12) at the 4-amino

position inhibit sterol C14-reductase.

Key Finding: Chain length is critical. C12 (dodecyl) is optimal;

Oncology (SMYD3 Inhibitors): Covalent inhibitors like EM127 utilize the 4-AP core to position

a reactive chloroethanoyl "warhead" near Cys186 of the SMYD3 enzyme.[1]

Mechanism:[1][2][3] The piperidine ring acts as a scaffold to orient the warhead, achieving

site-specific alkylation that reversible inhibitors cannot match [4].

Visualizing the Structure-Activity Relationship (SAR)
[4]
The following diagram synthesizes the SAR rules derived from the meta-analysis. It illustrates

how specific modifications to the 4-AP core shift the pharmacology from analgesic to antifungal

or antineoplastic activity.
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Figure 1: Functional divergence of the 4-aminopiperidine scaffold based on regioselective

substitution.

Synthetic Efficiency: Route Comparison
For researchers designing new analogs, the choice of synthetic route is determined by the

need for substitution at the C-4 position.

Table 2: Synthetic Route Meta-Analysis
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Metric
Route A: Reductive
Amination

Route B: Curtius
Rearrangement

Starting Material N-protected 4-piperidone Ethyl Isonipecotate

Step Count 1 (One-pot) 3-4 (Multi-step)

Typical Yield High (85–95%) Moderate (40–60%)

Atom Economy Excellent Poor (Loss of N2, CO2)

Best Application
Rapid library generation of

secondary/tertiary amines

Creating 4-substituted

quaternary carbons (e.g.,

Carfentanil analogs)

Safety Profile High (Standard reagents)
Low (Azide intermediates risk

explosion)

Field-Proven Experimental Protocols
Protocol A: High-Yield Reductive Amination (General
Procedure)
Context: This is the industry-standard method for synthesizing libraries of 4-AP derivatives for

SAR screening [5].

Reagents:

1-Boc-4-piperidone (1.0 equiv)[4]

Amine derivative (1.0–1.2 equiv)[5]

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Acetic Acid (catalytic)

DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Workflow:
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Imine Formation: Dissolve 1-Boc-4-piperidone and the amine in DCE under inert atmosphere

(

). Add catalytic acetic acid. Stir at Room Temperature (RT) for 1–2 hours.

Validation: Monitor by TLC (disappearance of ketone).

Reduction: Cool mixture to 0°C. Add STAB portion-wise.

Why STAB? It is milder than

and prevents the reduction of the ketone before imine formation, minimizing alcohol
byproducts.

Quench & Workup: Stir overnight at RT. Quench with saturated

. Extract with DCM.

Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Competitive Radioligand Binding Assay (Mu-
Opioid)
Context: To determine

values for novel 4-AP derivatives against standard opioids.

Materials:

Membrane preparation: CHO-K1 cells expressing human MOR.

Radioligand: [3H]-DAMGO (Specific Activity ~50 Ci/mmol).

Non-specific binder: Naloxone (10 µM).

Workflow:

Incubation: Incubate membrane protein (20–40 µg) with [3H]-DAMGO (1 nM) and increasing

concentrations of the test 4-AP derivative (
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to

M) in Tris-HCl buffer (pH 7.4).

Equilibrium: Incubate for 60-90 minutes at 25°C.

Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell

harvester.

Quantification: Measure radioactivity via liquid scintillation counting.

Analysis: Calculate

using non-linear regression. Convert to

using the Cheng-Prusoff equation:

Self-Validation: Ensure the Hill slope is near 1.0; deviations suggest allosteric binding or

cooperativity.

Synthesis Workflow Diagram
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Figure 2: Optimized Reductive Amination Workflow for 4-AP Library Generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1490515/docs#publish-comparison-guide-meta-
analysis-of-4-aminopiperidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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